molecular formula C8H9Cl2N B8335430 3-Chloro-5-chloromethyl-2-ethyl-pyridine

3-Chloro-5-chloromethyl-2-ethyl-pyridine

Cat. No.: B8335430
M. Wt: 190.07 g/mol
InChI Key: NQAYHWXZFXFUSX-UHFFFAOYSA-N
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Description

3-Chloro-5-chloromethyl-2-ethyl-pyridine is a pyridine derivative featuring substituents at the 2-, 3-, and 5-positions of the aromatic ring. The 2-ethyl group contributes steric bulk and moderate electron-donating effects, while the 3-chloro and 5-chloromethyl groups introduce electron-withdrawing and reactive functionalities, respectively. This compound is primarily utilized as an intermediate in pharmaceuticals, agrochemicals, and materials science due to its versatile reactivity, particularly at the chloromethyl (-CH₂Cl) site, which enables further functionalization via nucleophilic substitution or cross-coupling reactions .

Properties

Molecular Formula

C8H9Cl2N

Molecular Weight

190.07 g/mol

IUPAC Name

3-chloro-5-(chloromethyl)-2-ethylpyridine

InChI

InChI=1S/C8H9Cl2N/c1-2-8-7(10)3-6(4-9)5-11-8/h3,5H,2,4H2,1H3

InChI Key

NQAYHWXZFXFUSX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=N1)CCl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Below is a systematic comparison of 3-Chloro-5-chloromethyl-2-ethyl-pyridine with structurally related pyridine derivatives, focusing on substituent effects, synthetic methods, and applications.

Substituent Effects and Reactivity

Table 1: Structural and Functional Group Comparison
Compound Name Substituents (Positions) Key Functional Groups Reactivity Profile
This compound 2-ethyl, 3-Cl, 5-CH₂Cl -CH₂Cl, -Cl, -C₂H₅ High reactivity at CH₂Cl; ethyl enhances lipophilicity
2-Chloro-5-(chloromethyl)pyridine 2-Cl, 5-CH₂Cl -CH₂Cl, -Cl Reactive CH₂Cl; lacks steric bulk
5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine 2-CH₂Cl, 3-CF₃, 5-Cl -CF₃, -Cl, -CH₂Cl CF₃ increases electron-withdrawal; higher metabolic stability
3-Bromo-2-chloro-5-(chloromethyl)pyridine 3-Br, 2-Cl, 5-CH₂Cl -Br, -Cl, -CH₂Cl Br offers halogen-bonding potential; heavier atom impacts crystallinity

Key Observations:

  • The 2-ethyl group in the target compound distinguishes it from simpler analogs like 2-Chloro-5-(chloromethyl)pyridine, providing enhanced lipophilicity and steric hindrance, which may improve pharmacokinetic properties in drug design .
  • Bromine substitution () enhances polarizability and halogen-bonding capabilities, making the compound suitable for crystal engineering or as a heavy-atom derivative in X-ray crystallography .

Q & A

Q. What are the optimal synthetic routes for 3-Chloro-5-chloromethyl-2-ethyl-pyridine, and how can regioselectivity challenges be addressed?

Methodological Answer: Synthesis of halogenated pyridines often involves nucleophilic substitution or cross-coupling reactions. For this compound, key steps include:

  • Chloromethylation : Use of chloromethylating agents (e.g., ClCH₂OCH₃) under acidic conditions to introduce the chloromethyl group at the C5 position .
  • Regioselective Chlorination : Directed lithiation at the C3 position followed by quenching with hexachloroethane or Cl₂ gas to ensure precise substitution .
  • Ethyl Group Introduction : Grignard or Friedel-Crafts alkylation for C2 ethylation, requiring anhydrous conditions and Lewis acid catalysts (e.g., AlCl₃) .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ 8.2-8.5 ppm for pyridine protons, δ 40-50 ppm for chloromethyl carbons) .
  • X-ray Crystallography : Resolves ambiguity in regiochemistry; intermolecular interactions (e.g., Cl⋯Cl contacts) provide structural validation .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 204.0321 for C₈H₉Cl₂N) and fragmentation patterns .

Q. How can researchers resolve contradictions in reported bioactivity data for derivatives of this compound?

Methodological Answer: Bioactivity discrepancies often arise from:

  • Solubility Variability : Use standardized DMSO/PBS solutions (e.g., ≤0.1% DMSO) to minimize solvent effects .
  • Metabolic Stability : Conduct microsomal assays (e.g., rat liver microsomes) to compare half-life (t₁/₂) and intrinsic clearance (Clₙₜ) across derivatives .
  • Target Engagement : Validate via competitive binding assays (e.g., SPR or ITC) to confirm direct interaction with enzymes like CYP1B1 .

Example Workflow:

In-vitro Screening : Test derivatives against a panel of cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination.

SAR Analysis : Correlate substituent effects (e.g., ethyl vs. methyl groups) with potency shifts .

In-silico Docking : Use AutoDock Vina to model binding poses and identify steric/electronic mismatches .

Q. What strategies improve the hydrolytic stability of this compound in aqueous formulations?

Methodological Answer:

  • pH Optimization : Maintain pH 6-7 to avoid acid-catalyzed hydrolysis of chloromethyl groups .
  • Lyophilization : Formulate as lyophilized powders with cryoprotectants (e.g., trehalose) to reduce water activity .
  • Protective Group Chemistry : Temporarily mask reactive sites (e.g., silylation of chloromethyl groups) during storage .

Q. How does the chloromethyl group influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer: The chloromethyl group acts as both an electron-withdrawing group (EWG) and a potential leaving group:

  • Electronic Effects : Enhances electrophilicity at C5, facilitating oxidative addition with Pd(0) catalysts .
  • Side Reactions : Competing elimination (e.g., HCl loss) requires careful base selection (e.g., K₂CO₃ vs. Cs₂CO₃) .

Case Study:

  • Substrate : this compound + Phenylboronic Acid
  • Conditions : Pd(OAc)₂ (5 mol%), SPhos ligand, K₂CO₃, DMF/H₂O (3:1), 80°C, 24h.
  • Outcome : 75% yield of C5-arylated product; minimal elimination (<5%) .

Q. What computational methods predict the environmental persistence of this compound?

Methodological Answer:

  • QSAR Modeling : Use EPI Suite to estimate biodegradation (e.g., BIOWIN score <2.5 indicates persistence) .
  • Molecular Dynamics : Simulate hydrolysis pathways in silico (e.g., Gaussian09 at B3LYP/6-31G* level) to identify vulnerable bonds .
  • Ecotoxicity Profiling : Predict LC₅₀ for aquatic organisms via ECOSAR v2.2 .

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